molecular formula C16H13BrO2 B4081188 2-(4-bromophenyl)-6-methyl-2,3-dihydro-4H-chromen-4-one

2-(4-bromophenyl)-6-methyl-2,3-dihydro-4H-chromen-4-one

Cat. No. B4081188
M. Wt: 317.18 g/mol
InChI Key: UOPFUPABVMSJMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromophenyl)-6-methyl-2,3-dihydro-4H-chromen-4-one, also known as 'BML-210', is a synthetic compound that belongs to the family of flavonoids. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Scientific Research Applications

BML-210 has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been shown to have antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, BML-210 has been found to have anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.

Mechanism of Action

The exact mechanism of action of BML-210 is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways. For example, BML-210 has been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. It has also been shown to activate the AMPK pathway, which is involved in the regulation of energy metabolism and cellular stress response.
Biochemical and Physiological Effects:
BML-210 has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6. It has also been found to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, BML-210 has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BML-210 in lab experiments is its wide range of biological activities. It can be used to study the effects of anti-inflammatory, antioxidant, and anticancer agents. Additionally, BML-210 is relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of using BML-210 is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on BML-210. One area of interest is the development of novel derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the potential therapeutic applications of BML-210 in various disease models, including inflammatory diseases and cancer. Additionally, further studies are needed to elucidate the exact mechanism of action of BML-210 and its effects on various signaling pathways.

properties

IUPAC Name

2-(4-bromophenyl)-6-methyl-2,3-dihydrochromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrO2/c1-10-2-7-15-13(8-10)14(18)9-16(19-15)11-3-5-12(17)6-4-11/h2-8,16H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOPFUPABVMSJMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(CC2=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-bromophenyl)-6-methyl-2,3-dihydro-4H-chromen-4-one
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2-(4-bromophenyl)-6-methyl-2,3-dihydro-4H-chromen-4-one
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2-(4-bromophenyl)-6-methyl-2,3-dihydro-4H-chromen-4-one
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2-(4-bromophenyl)-6-methyl-2,3-dihydro-4H-chromen-4-one
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2-(4-bromophenyl)-6-methyl-2,3-dihydro-4H-chromen-4-one
Reactant of Route 6
2-(4-bromophenyl)-6-methyl-2,3-dihydro-4H-chromen-4-one

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